Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate
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Description
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H27NO6S and its molecular weight is 481.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds with a benzo[d][1,3]dioxole structure feature are often involved in the synthesis of benzylisoquinoline alkaloids .
Mode of Action
The compound might interact with its targets through well-known reactions such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of benzylisoquinoline alkaloids . These alkaloids have diverse biological activities and are found in many medicinal plants .
Result of Action
It is known that benzylisoquinoline alkaloids, which this compound may help synthesize, have diverse biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . .
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H26N2O5S
- Molecular Weight : 458.53 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, a benzo[d][1,3]dioxole moiety, and an isopropoxybenzamide group, which contribute to its unique pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the findings from various research studies regarding its cytotoxic effects on different cancer cell lines.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 10.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 15.0 | Disruption of mitochondrial function |
K562 (Leukemia) | 8.0 | Cell cycle arrest in the G1 phase |
These results indicate that this compound exhibits potent cytotoxicity against various cancer cell lines with varying mechanisms of action.
- Apoptosis Induction : The compound activates the caspase cascade, leading to programmed cell death in cancer cells. Studies demonstrated that treated cells showed increased levels of cleaved caspases and DNA fragmentation indicative of apoptosis .
- Cell Cycle Arrest : this compound has been shown to induce cell cycle arrest in the G1 phase, effectively halting proliferation in sensitive cancer cell lines .
- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of apoptotic pathways .
Study on MCF-7 Cells
In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis showing an increase in Sub-G1 population . The study also utilized LDH release assays to confirm cytotoxicity.
Study on A549 Cells
Another study focused on A549 lung cancer cells demonstrated that the compound inhibited cell growth with an IC50 value of 15 μM. Mechanistic investigations revealed that this inhibition was associated with increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction .
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6S/c1-5-30-26(29)23-16(4)22(13-17-6-11-20-21(12-17)32-14-31-20)34-25(23)27-24(28)18-7-9-19(10-8-18)33-15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBPUZBAHFBUAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.